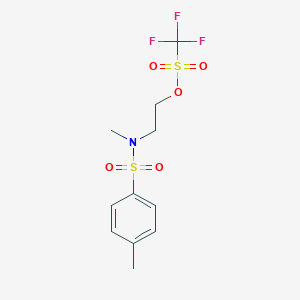
2-(N,4-Dimethylphenylsulfonamido)ethyl trifluoromethanesulfonate, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N,4-Dimethylphenylsulfonamido)ethyl trifluoromethanesulfonate (95%) is a versatile and highly effective sulfonamide reagent that has been used for a variety of applications in scientific research. It is a versatile reagent that can be used for a variety of different purposes, including the synthesis of compounds, the study of biochemical and physiological effects, and the analysis of different biological systems.
Wissenschaftliche Forschungsanwendungen
2-(N,4-Dimethylphenylsulfonamido)ethyl trifluoromethanesulfonate (95%) has been used in a variety of scientific research applications, including the synthesis of compounds, the study of biochemical and physiological effects, and the analysis of different biological systems. It has been used in the synthesis of various organic compounds, such as amines, alcohols, and esters. It has also been used to study the biochemical and physiological effects of drugs, hormones, and other biologically active molecules. Additionally, it has been used to analyze the structure and function of proteins, enzymes, and other macromolecules.
Wirkmechanismus
2-(N,4-Dimethylphenylsulfonamido)ethyl trifluoromethanesulfonate (95%) acts as a catalyst in the synthesis of compounds, by facilitating the reaction between two molecules. It also acts as a proton donor, donating a proton to the reacting molecules, thus increasing the rate of reaction. Additionally, it acts as a nucleophile, attacking the electrophilic center of the reacting molecules, thus forming a covalent bond between the two molecules.
Biochemical and Physiological Effects
2-(N,4-Dimethylphenylsulfonamido)ethyl trifluoromethanesulfonate (95%) has been used to study the biochemical and physiological effects of drugs, hormones, and other biologically active molecules. It has been used to study the effects of drugs on the nervous system, the cardiovascular system, the immune system, and the endocrine system. Additionally, it has been used to study the effects of hormones on the reproductive system, the digestive system, and the endocrine system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(N,4-Dimethylphenylsulfonamido)ethyl trifluoromethanesulfonate (95%) in laboratory experiments include its high reactivity and low cost. Additionally, it is a non-toxic reagent and is easily soluble in water, making it easy to use in a variety of laboratory experiments. However, it is important to note that this reagent is not compatible with all compounds, and it may not be suitable for some experiments.
Zukünftige Richtungen
The future directions for 2-(N,4-Dimethylphenylsulfonamido)ethyl trifluoromethanesulfonate (95%) include further study of its biochemical and physiological effects, as well as its potential applications in drug design and development. Additionally, further research into its mechanism of action could lead to the development of more effective and efficient methods of synthesis. Furthermore, the development of more efficient and cost-effective methods of synthesis could lead to the development of more versatile and cost-effective reagents. Finally, further investigation into the use of this reagent in the analysis of proteins, enzymes, and other macromolecules could lead to the development of more efficient and cost-effective methods of analysis.
Synthesemethoden
2-(N,4-Dimethylphenylsulfonamido)ethyl trifluoromethanesulfonate (95%) can be synthesized by reacting 4-dimethylphenylsulfonylamidoethyl trifluoromethanesulfonate with sodium ethoxide in anhydrous methanol. The reaction is carried out at room temperature and the product is isolated by filtration and dried under vacuum. The resulting product is a white, crystalline solid.
Eigenschaften
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]ethyl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO5S2/c1-9-3-5-10(6-4-9)21(16,17)15(2)7-8-20-22(18,19)11(12,13)14/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKMHTWSTSZDJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCOS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

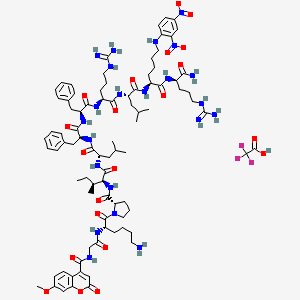
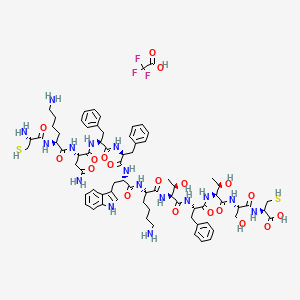
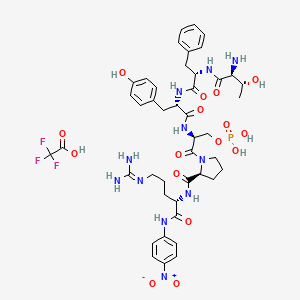
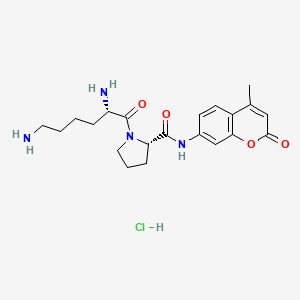
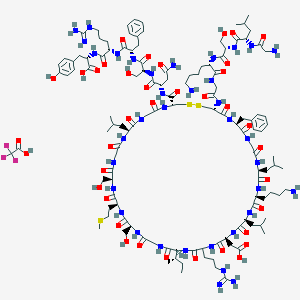
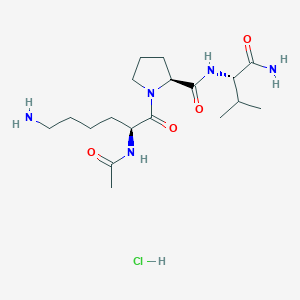
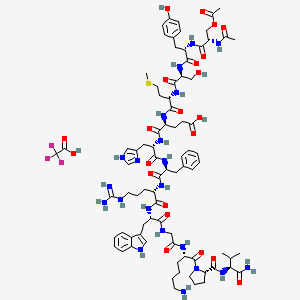
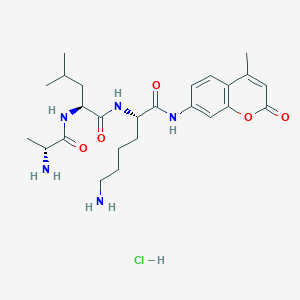
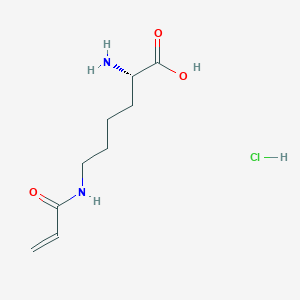
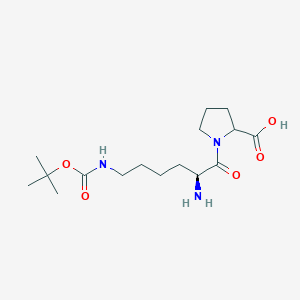

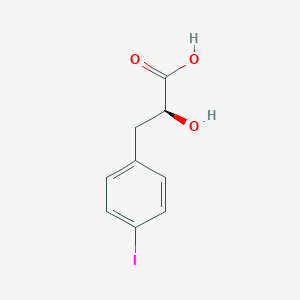
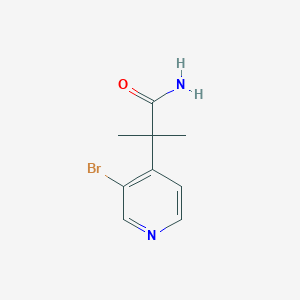
![2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95%](/img/structure/B6295989.png)